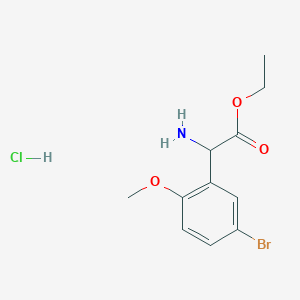

Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride

Description

Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride is a halogenated aromatic compound featuring a bromine substituent at the 5-position of the methoxyphenyl ring, an ethyl ester group, and a protonated amino group stabilized by hydrochloric acid.

Properties

IUPAC Name |

ethyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3.ClH/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2;/h4-6,10H,3,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWQRVROBCDPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=C1)Br)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride typically involves a multi-step process One common method includes the bromination of 2-methoxyphenylacetic acid, followed by esterification to form ethyl 5-bromo-2-methoxyphenylacetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromine atom can be reduced to form the corresponding phenylacetate without the bromine substituent.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

Oxidation: Formation of 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.

Reduction: Formation of ethyl amino(2-methoxyphenyl)acetate.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards molecular targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most closely related compound is methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride (CAS: 1351581-47-9), which differs only in the ester group (methyl vs. ethyl). Key comparisons include:

However, this could also reduce crystallinity, complicating structural characterization via X-ray diffraction (a technique often reliant on programs like SHELX ).

Stability and Handling

Both compounds degrade under prolonged exposure to moisture or elevated temperatures.

Biological Activity

Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and related research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes an ethyl amino group, a bromine atom at the 5th position, and a methoxy group at the 2nd position on the phenyl ring. This configuration contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as a lead compound in antibiotic development.

2. Anticancer Properties

The compound has also been evaluated for anticancer properties. Studies suggest that it may inhibit cell growth in several cancer cell lines, including those with specific mutations. The presence of the bromine and methoxy groups is believed to enhance its binding affinity to molecular targets involved in cancer progression .

The mechanism of action for this compound involves interaction with biological targets such as enzymes or receptors. The bromine atom increases electrophilicity, potentially enhancing the compound's ability to form stable complexes with target proteins. This interaction can lead to modulation of various signaling pathways critical for cell proliferation and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl amino(2-methoxyphenyl)acetate | Lacks bromine | Reduced reactivity |

| Ethyl amino(5-chloro-2-methoxyphenyl)acetate | Contains chlorine | Different binding profile |

| Ethyl amino(5-bromo-2-hydroxyphenyl)acetate | Hydroxy group instead of methoxy | Altered solubility and activity |

This table highlights how structural variations influence the biological activity of related compounds, emphasizing the unique position of this compound in medicinal chemistry.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Anticancer Activity : A recent study demonstrated that this compound inhibited cell growth in lymphoma cell lines with IC50 values indicating effective potency. The compound showed a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties, revealing that it effectively inhibited bacterial growth in vitro. This study highlighted its potential application in treating bacterial infections resistant to conventional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.